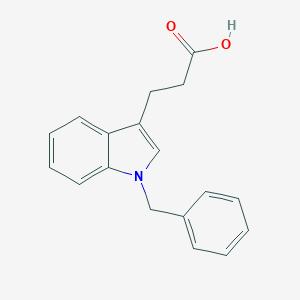![molecular formula C19H13ClN4OS B183256 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide CAS No. 5622-89-9](/img/structure/B183256.png)
4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound is a member of the triazole family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide is not fully understood. However, studies have shown that the compound works by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, pathogens, and inflammation.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, pathogens, and inflammation. The compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide in lab experiments include its potential in inhibiting the growth of cancer cells, pathogens, and inflammation. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide. One area of research is to further investigate its potential as an anticancer agent and to develop more effective treatments for cancer. Another area of research is to investigate its potential as an antifungal and antibacterial agent and to develop new treatments for infectious diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzaldehyde, 5-(2-furyl)-1H-tetrazole, and phenylhydrazine in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, leading to the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
The compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. The compound has been tested for its anticancer properties and has shown potential in inhibiting the growth of cancer cells. It has also been tested for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of various pathogens. The compound has also been tested for its anti-inflammatory properties and has shown potential in reducing inflammation.
Eigenschaften
CAS-Nummer |
5622-89-9 |
|---|---|
Molekularformel |
C19H13ClN4OS |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
4-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13ClN4OS/c20-16-9-5-4-8-15(16)17-11-10-14(25-17)12-21-24-18(22-23-19(24)26)13-6-2-1-3-7-13/h1-12H,(H,23,26)/b21-12+ |
InChI-Schlüssel |
TXOUIODOMUXUDR-CIAFOILYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)C4=CC=CC=C4Cl |
SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)C4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



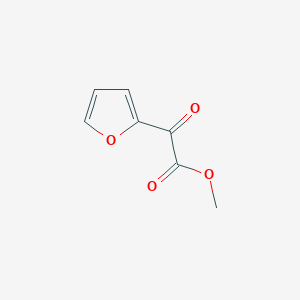

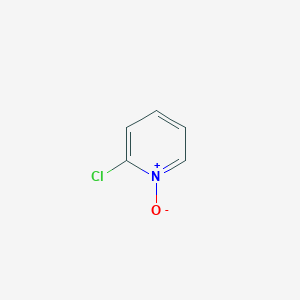
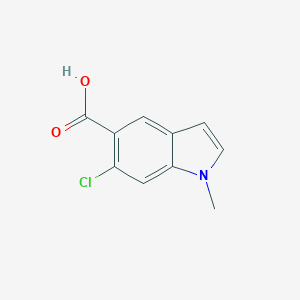
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)
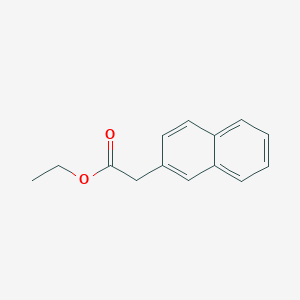


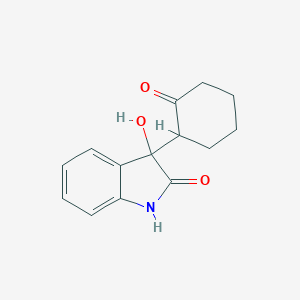
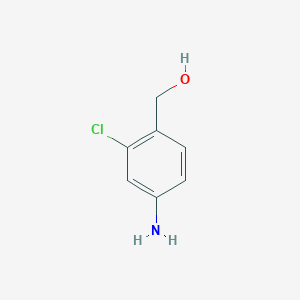

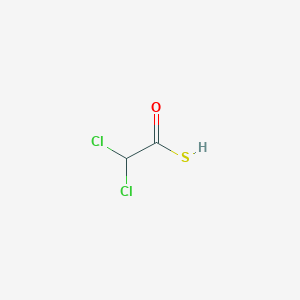
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
